N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide
Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide is an organic compound with the molecular formula C18H20N2O4S It is known for its unique chemical structure, which includes an acetylsulfamoyl group attached to a phenyl ring and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form the acetylsulfamoyl derivative. This intermediate is then reacted with 3-phenylbutanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylbutanamides.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group is known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylbutanamide moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide
- N-[4-(acetylsulfamoyl)phenyl]carbamothioyl-3-methylbutanamide
- N-[4-(acetylsulfamoyl)phenyl]carbamothioyl-3-nitrobenzamide
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its acetylsulfamoyl group is particularly effective in forming hydrogen bonds, enhancing its potential as an enzyme inhibitor. Additionally, the phenylbutanamide moiety provides structural stability and contributes to its overall bioactivity.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(15-6-4-3-5-7-15)12-18(22)19-16-8-10-17(11-9-16)25(23,24)20-14(2)21/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSDUWFVFGLXGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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